molecular formula C8H14N2O3S B13577940 Cys-pro

Cys-pro

Cat. No.: B13577940
M. Wt: 218.28 g/mol
InChI Key: ZSRSLWKGWFFVCM-WDSKDSINSA-N
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Description

Cysteine-proline, commonly referred to as Cys-pro, is a dipeptide composed of the amino acids cysteine and proline.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cys-pro can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group of cysteine during the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of carboxypeptidase Y (CPaseY)-mediated hydrazinolysis. This method allows for the efficient production of peptide thioesters, which can then be used to synthesize this compound through native chemical ligation .

Chemical Reactions Analysis

Types of Reactions

Cys-pro undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in cysteine is particularly reactive and can participate in disulfide bond formation, which is crucial for the structural stability of proteins .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for disulfide bond formation and reducing agents like dithiothreitol (DTT) for breaking disulfide bonds. The reactions typically occur under mild conditions, such as neutral pH and room temperature .

Major Products Formed

The major products formed from the reactions of this compound include disulfide-linked peptides and various modified peptides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Cys-pro involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for its role in protein folding and stability. Additionally, this compound can act as a substrate for various enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cys-pro include other cysteine-containing dipeptides, such as cysteine-glycine and cysteine-serine. These compounds share the ability to form disulfide bonds and participate in similar biochemical reactions .

Uniqueness of this compound

This compound is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its overall conformation and stability. This structural feature makes this compound particularly useful in studies involving protein folding and stability .

Conclusion

This compound is a versatile dipeptide with significant applications in various fields of scientific research. Its unique chemical properties, including the ability to form disulfide bonds and its structural influence due to proline, make it a valuable compound for studies in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1

InChI Key

ZSRSLWKGWFFVCM-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)N)C(=O)O

Origin of Product

United States

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